Cas no 90-52-8 (6-methoxyquinolin-8-amine)

6-Methoxyquinolin-8-amine is a heterocyclic organic compound featuring a quinoline core substituted with a methoxy group at the 6-position and an amino group at the 8-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional group compatibility enable diverse derivatization, facilitating applications in drug discovery and material science. The compound exhibits favorable solubility in common organic solvents, enhancing its utility in synthetic workflows. High purity grades are available to meet rigorous research and industrial standards, ensuring consistent performance in complex reactions such as cross-coupling or heterocyclic functionalization.
6-methoxyquinolin-8-amine structure
6-methoxyquinolin-8-amine structure
Product Name:6-methoxyquinolin-8-amine
CAS No:90-52-8
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD00672902
CID:34569
PubChem ID:7023
Update Time:2025-11-02

6-methoxyquinolin-8-amine Chemical and Physical Properties

Names and Identifiers

    • 8-Amino-6-methoxyquinoline
    • 6-Methoxyquinolin-8-amine
    • 6-Methoxy-quinolin-8-ylamine
    • Amichin
    • 6-Methoxy-8-quinolinamine
    • 6-Methoxy-8-aminoquinoline
    • 8-Quinolinamine, 6-methoxy-
    • 6-Methoxy-8-quinolylamine
    • 8-Quinolineamine, 6-methoxy-
    • QUINOLINE, 8-AMINO-6-METHOXY-
    • 8-Quinolinamine, 6-methoxy- (9CI)
    • 35HXP99PXF
    • WR 15081
    • YGGTVPCTAKYCSQ-UHFFFAOYSA-N
    • NSC13573
    • PRI_175.0866_12.2
    • Q63396194
    • WLN: T66 BNJ HO1 JZ
    • PubChem756
    • NSC 119507
    • TG1-293-1
    • NSC 13573
    • SCHEMBL454942
    • EINECS 202-001-3
    • PRIMAQUINE DIPHOSPHATE IMPURITY C [EP IMPURITY]
    • 8-amino-6-methoxy quinoline
    • FT-0631433
    • UNII-35HXP99PXF
    • 6-methoxy-8-quinolylamin
    • NSC119507
    • 90-52-8
    • DTXSID30237983
    • STK786602
    • MLS-0445965.0001
    • NSC-13573
    • 6-Methoxyquinolin-8-ylamine
    • 6-methoxy-quinolin-8-yl-amine
    • F1901-0147
    • J-519362
    • (6-methoxy-8-quinolyl)amine
    • BRN 0133397
    • AM807236
    • CHEMBL1759
    • cid_7023
    • AB00375725-02
    • 6-Methoxy-8-amino-quinoline
    • VT1420
    • CS-W022555
    • MFCD00672902
    • BDBM40734
    • LS-141310
    • CS-O-15468
    • AS-15779
    • EN300-80317
    • NSC-119507
    • AKOS000267879
    • 6-Methoxy-8-quinolinamine (ACI)
    • Quinoline, 8-amino-6-methoxy- (6CI, 7CI)
    • NSC 119508
    • DB-007216
    • SY004659
    • NS00126905
    • 6-methoxyquinolin-8-amine
    • MDL: MFCD00672902
    • Inchi: 1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3
    • InChI Key: YGGTVPCTAKYCSQ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(=CC=2N)OC)C=CC=1
    • BRN: 0133397

Computed Properties

  • Exact Mass: 174.07900
  • Monoisotopic Mass: 174.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 48.1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.217
  • Melting Point: 41°C
  • Boiling Point: 361.8±27.0°C at 760 mmHg
  • Flash Point: 361.8 °C at 760 mmHg
  • Stability/Shelf Life: Incompatible with strong oxidizing agents.
  • PSA: 48.14000
  • LogP: 2.40680
  • Solubility: Not determined

6-methoxyquinolin-8-amine Security Information

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6-methoxyquinolin-8-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, neutralized, rt
Reference
Primacenes: Novel non-cytotoxic primaquine-ferrocene conjugates with anti-Pneumocystis carinii activity
Matos, Joana; Vale, Nuno; Collins, Margaret S.; Gut, Jiri; Rosenthal, Philip J.; et al, MedChemComm, 2010, 1(3), 199-201

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 25 °C
Reference
Synthesis and biological evaluation of benzhydryl-based antiplasmodial agents possessing Plasmodium falciparum chloroquine resistance transporter (PfCRT) inhibitory activity
Relitti, Nicola ; Federico, Stefano ; Pozzetti, Luca ; Butini, Stefania ; Lamponi, Stefania ; et al, European Journal of Medicinal Chemistry, 2021, 215,

Production Method 3

Reaction Conditions
1.1 Reagents: Carbon ,  Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ;  12 h, 80 °C
Reference
Uncatalyzed, on water oxygenative cleavage of inert C-N bond with concomitant 8,7-amino shift in 8-aminoquinoline derivatives
Botla, Vinayak; Pilli, NavyaSree; Malapaka, Chandrasekharam, Green Chemistry, 2019, 21(7), 1735-1742

Production Method 4

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 11, rt
Reference
Systematic ligand variation to modulate the electrochemical properties of iron and manganese complexes
Rohner, Stefan S.; Kinzel, Niklas W.; Werle, Christophe; Leitner, Walter, Dalton Transactions, 2019, 48(35), 13205-13211

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  48 h, rt
Reference
Influence of Functionalized Substituents on the Electron-Transfer Abilities of Copper Guanidinoquinoline Complexes
Stanek, Julia; Konrad, Marc; Mannsperger, Johannes; Hoffmann, Alexander; Herres-Pawlis, Sonja, European Journal of Inorganic Chemistry, 2018, 2018(46), 4997-5006

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  45 min, 45 psi, rt
Reference
Ring-substituted quinolines as potential anti-tuberculosis agents
Vangapandu, Suryanarayana; Jain, Meenakshi; Jain, Rahul; Kaur, Sukhraj; Singh, Prati Pal, Bioorganic & Medicinal Chemistry, 2004, 12(10), 2501-2508

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt; 24 h, rt
Reference
Novel squaramides with in vitro liver stage antiplasmodial activity
Ribeiro, Carlos J. A.; Espadinha, Margarida; Machado, Marta; Gut, Jiri; Goncalves, Lidia M.; et al, Bioorganic & Medicinal Chemistry, 2016, 24(8), 1786-1792

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Transition metal free oxygenation of 8-aminoquinoline amides in water
Yao, Xinghui; Weng, Xin; Wang, Kaixuan; Xiang, Haifeng; Zhou, Xiangge, Green Chemistry, 2018, 20(11), 2472-2476

Production Method 9

Reaction Conditions
1.1 Solvents: Water
Reference
Reduction of heteroaromatic nitro compounds with baker's yeast
Takeshita, Mitsuhiro; Yoshida, Sachiko, Heterocycles, 1990, 31(12), 2201-4

Production Method 10

Reaction Conditions
1.1 Reagents: L-Ascorbic acid Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol ,  Water ;  5 h, rt
1.2 Reagents: Triethylamine ;  rt
Reference
Visible-light-photocatalyzed reductions of N-heterocyclic nitroaryls to anilines utilizing ascorbic acid reductant
Todorov, Aleksandar R.; Aikonen, Santeri ; Muuronen, Mikko ; Helaja, Juho, Organic Letters, 2019, 21(10), 3764-3768

Production Method 11

Reaction Conditions
1.1 Reagents: Carbon ,  Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ;  12 h, 80 °C
Reference
Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Sen, Chiranjit; Sahoo, Tapan; Singh, Harshvardhan; Suresh, Eringathodi ; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2019, 84(16), 9869-9896

Production Method 12

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 h, 80 °C
Reference
5-Position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives
Kuninobu, Yoichiro; Nishi, Mitsumi; Kanai, Motomu, Organic & Biomolecular Chemistry, 2016, 14(34), 8092-8100

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (MOF-74(Zn)-supported) ,  Titanium, hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ-hydroxyocta-… Solvents: Water ;  12 h, 1 atm, rt
Reference
The selective hydrogenation of nitroarenes and alkenes catalyzed by Pd@MOFs: The role of electronic interactions between Pd nanoparticles and MOFs on the reaction
Xu, Jiaxian; Chen, Fei; Xu, Xuran; Lu, Guo-Ping, Molecular Catalysis, 2020, 495,

Production Method 14

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ;  3 h, 100 °C
Reference
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Production Method 15

Reaction Conditions
1.1 Reagents: Piperidine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 72 h, -78 °C
Reference
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; Leonori, Daniele, Angewandte Chemie, 2021, 60(14), 7669-7674

6-methoxyquinolin-8-amine Raw materials

6-methoxyquinolin-8-amine Preparation Products

6-methoxyquinolin-8-amine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-52-8)8-AMINO-6-METHOXYQUINOLINE
Order Number:sfd13599
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90-52-8)6-methoxyquinolin-8-amine
Order Number:A10800
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:08
Price ($):348.0/1323.0
Email:sales@amadischem.com

Additional information on 6-methoxyquinolin-8-amine

6-Methoxyquinolin-8-amine (CAS No. 90-52-8): A Versatile Chemical Compound with Diverse Applications

6-Methoxyquinolin-8-amine (CAS No. 90-52-8) is a significant chemical compound that has garnered attention in various scientific and industrial fields. This compound, also known as 8-amino-6-methoxyquinoline, belongs to the quinoline family, which is renowned for its diverse biological and chemical properties. The unique structure of 6-methoxyquinolin-8-amine makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular formula of 6-methoxyquinolin-8-amine is C10H10N2O, and it features a methoxy group at the 6-position and an amino group at the 8-position of the quinoline ring. This structural arrangement contributes to its distinct chemical reactivity and solubility properties. Researchers and industry professionals often seek 6-methoxyquinolin-8-amine for its potential applications in drug discovery, material science, and catalysis.

One of the most prominent applications of 6-methoxyquinolin-8-amine is in the pharmaceutical industry. The quinoline scaffold is a common motif in many bioactive molecules, and modifications such as the introduction of a methoxy group can significantly alter the compound's pharmacological properties. Recent studies have explored the use of 6-methoxyquinolin-8-amine as a building block for antimalarial, anticancer, and antimicrobial agents. Its ability to interact with biological targets makes it a promising candidate for further drug development.

In addition to its pharmaceutical applications, 6-methoxyquinolin-8-amine is also utilized in the agrochemical sector. The compound's structural features enable it to act as a key intermediate in the synthesis of pesticides and herbicides. With the growing demand for sustainable agricultural practices, researchers are investigating the potential of 6-methoxyquinolin-8-amine-derived compounds to develop eco-friendly crop protection solutions.

The chemical industry also benefits from the versatility of 6-methoxyquinolin-8-amine. Its reactivity allows it to participate in various organic transformations, making it a valuable reagent in synthetic chemistry. For instance, it can be used in the preparation of dyes, pigments, and fluorescent markers. The compound's ability to form stable complexes with metals has also sparked interest in its use for catalytic applications and material science.

Recent advancements in synthetic methodologies have made 6-methoxyquinolin-8-amine more accessible to researchers and manufacturers. Innovations in green chemistry and continuous flow synthesis have improved the efficiency and sustainability of its production. These developments align with the global trend toward environmentally friendly chemical processes, making 6-methoxyquinolin-8-amine a compound of interest for sustainable industrial applications.

The market for 6-methoxyquinolin-8-amine is expected to grow in the coming years, driven by its expanding applications in pharmaceuticals, agrochemicals, and specialty chemicals. Industry reports highlight the increasing demand for quinoline derivatives, with 6-methoxyquinolin-8-amine being a key player in this market. Companies specializing in fine chemicals and custom synthesis are actively offering this compound to meet the needs of research institutions and industrial clients.

For researchers working with 6-methoxyquinolin-8-amine, it is essential to consider its physical and chemical properties. The compound typically appears as a light yellow to brown crystalline powder, with a melting point ranging between 120-125°C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. Proper handling and storage conditions are recommended to maintain its stability and purity.

In conclusion, 6-methoxyquinolin-8-amine (CAS No. 90-52-8) is a multifaceted compound with significant potential across multiple industries. Its unique chemical structure and reactivity make it a valuable asset in drug discovery, agrochemical development, and material science. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical sectors is expected to rise. For those seeking a reliable and versatile chemical intermediate, 6-methoxyquinolin-8-amine is undoubtedly a compound worth considering.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:90-52-8)8-AMINO-6-METHOXYQUINOLINE
sfd13599
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:90-52-8)6-methoxyquinolin-8-amine
A10800
Purity:99%/99%
Quantity:100g/500g
Price ($):348.0/1323.0
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